A Comprehensive Spectroscopic Guide to 5-Bromo-2-piperidinonicotinic Acid: Structure Elucidation and Data Interpretation for the Modern Researcher
A Comprehensive Spectroscopic Guide to 5-Bromo-2-piperidinonicotinic Acid: Structure Elucidation and Data Interpretation for the Modern Researcher
Introduction
In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-2-piperidinonicotinic acid, a substituted pyridine derivative, represents a scaffold of significant interest due to the prevalence of the nicotinic acid and piperidine moieties in a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the spectroscopic properties of 5-Bromo-2-piperidinonicotinic acid, offering a predictive analysis based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this molecule and its derivatives. By delving into the causality behind experimental choices and fostering a self-validating system of protocols, this guide aims to uphold the highest standards of scientific integrity and expertise.
Molecular Structure
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Bromo-2-piperidinonicotinic acid comprises a pyridine ring substituted at the 5-position with a bromine atom, at the 3-position with a carboxylic acid group, and at the 2-position with a piperidine ring.
Caption: Molecular Structure of 5-Bromo-2-piperidinonicotinic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 5-Bromo-2-piperidinonicotinic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the pyridine ring protons and the piperidine ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of 5-Bromo-2-piperidinonicotinic acid would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and also allows for the observation of the acidic proton of the carboxyl group. The spectrum would be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyridine) | ~8.42 | d | ~2.0 |
| H-6 (Pyridine) | ~9.05 | d | ~2.0 |
| H-α (Piperidine) | ~2.80 | m | - |
| H-β, γ (Piperidine) | ~1.50-1.70 | m | - |
| COOH | >13.0 | br s | - |
d = doublet, m = multiplet, br s = broad singlet
Interpretation of the Predicted ¹H NMR Spectrum
The downfield chemical shifts of the pyridine protons (H-4 and H-6) are characteristic of aromatic protons in an electron-deficient pyridine ring. The bromine atom at the 5-position and the carboxylic acid at the 3-position are electron-withdrawing groups, which further deshield the ring protons. The observed multiplicities would be doublets due to meta-coupling between H-4 and H-6, with a small coupling constant (J ≈ 2.0 Hz) typical for such interactions.
The protons of the piperidine ring are expected to appear in the upfield region of the spectrum. The α-protons (adjacent to the nitrogen) will be the most deshielded of the piperidine protons due to the inductive effect of the nitrogen atom, appearing as a multiplet around 2.80 ppm. The β and γ-protons will appear as a complex multiplet in the range of 1.50-1.70 ppm. The broad singlet for the carboxylic acid proton at a very downfield chemical shift (>13.0 ppm) is characteristic of a carboxylic acid dimerized through hydrogen bonding, a common occurrence in concentrated solutions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 5-Bromo-2-piperidinonicotinic acid will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be acquired using the same sample prepared for the ¹H NMR experiment. A standard proton-decoupled ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~166 |
| C-2 (Pyridine) | ~150 |
| C-6 (Pyridine) | ~153 |
| C-4 (Pyridine) | ~137 |
| C-3 (Pyridine) | ~127 |
| C-5 (Pyridine) | ~124 |
| C-α (Piperidine) | ~47 |
| C-β (Piperidine) | ~27 |
| C-γ (Piperidine) | ~25 |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, around 166 ppm, which is a characteristic region for this functional group. The pyridine ring carbons will appear in the aromatic region of the spectrum. The carbon atom attached to the nitrogen (C-2 and C-6) are typically the most deshielded in a pyridine ring.[1] The presence of the electron-withdrawing bromine atom at C-5 will influence the chemical shifts of the adjacent carbons. The carbon directly bonded to bromine (C-5) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect", while the other ring carbons will be deshielded. The piperidine carbons will appear in the aliphatic region, with the α-carbon being the most deshielded due to its proximity to the nitrogen atom.[2]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
For a compound like 5-Bromo-2-piperidinonicotinic acid, Electrospray Ionization (ESI) would be a suitable ionization technique, given the presence of the polar carboxylic acid and the basic nitrogen of the piperidine. The analysis would be performed on a high-resolution mass spectrometer to obtain accurate mass measurements.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 285.0288 / 287.0267 | Molecular ion with ¹H, showing isotopic pattern for one bromine atom |
| [M-H]⁻ | 283.0132 / 285.0111 | Molecular ion without ¹H, showing isotopic pattern for one bromine atom |
| [M-COOH]⁺ | 240.0233 / 242.0212 | Loss of the carboxylic acid group |
Interpretation of the Predicted Mass Spectrum
A key feature in the mass spectrum of 5-Bromo-2-piperidinonicotinic acid will be the presence of a pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The high-resolution mass measurement of the molecular ion can be used to confirm the elemental composition of the molecule. A common fragmentation pathway would be the loss of the carboxylic acid group as COOH (45 Da), leading to a significant fragment ion.
Caption: Predicted key fragmentation in ESI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
The IR spectrum of solid 5-Bromo-2-piperidinonicotinic acid can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 2850-2950 | Medium | C-H stretch (piperidine) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1300 | Medium | C-N stretch |
| Below 1000 | Medium-Weak | C-Br stretch |
Interpretation of the Predicted IR Spectrum
The IR spectrum will be dominated by a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3][4] The strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The C-H stretching vibrations of the piperidine ring will appear in the 2850-2950 cm⁻¹ region. The characteristic absorptions for the pyridine ring (C=C and C=N stretching) are expected around 1600 cm⁻¹. The C-N and C-Br stretching vibrations will be found in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
A dilute solution of 5-Bromo-2-piperidinonicotinic acid in a suitable solvent, such as ethanol or methanol, would be prepared. The UV-Vis spectrum would be recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
Predicted UV-Vis Absorption
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~270-280 | π → π* |
Interpretation of the Predicted UV-Vis Spectrum
The pyridine ring is a chromophore that absorbs in the UV region. The substituents on the ring will influence the position of the absorption maximum (λmax). The presence of the bromine atom, carboxylic acid, and the piperidine ring is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. The main absorption band is anticipated to be in the 270-280 nm range, corresponding to a π → π* electronic transition within the aromatic system.
Conclusion
This comprehensive guide provides a detailed, predictive analysis of the key spectroscopic data for 5-Bromo-2-piperidinonicotinic acid. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The presented protocols and interpretations for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy offer a self-validating approach for researchers. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical analysis and drug development, ensuring the structural integrity of novel compounds.
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